
Novobiocin
描述
Novobiocin (CAS RN: 303-81-1; molecular formula: C₃₁H₃₆N₂O₁₁) is an aminocoumarin-class antibiotic originally isolated from Streptomyces niveus . It inhibits bacterial DNA gyrase B and topoisomerase IV, disrupting ATP-dependent DNA supercoiling in gram-positive bacteria like Staphylococcus aureus . With a melting point of 153–155°C , it exhibits moderate hydrophilicity (logP = 0.66) . Despite its historical use, this compound was withdrawn from clinical practice due to poor pharmacokinetics, toxicity, and emerging resistance in pathogens like Mycobacterium tuberculosis . tuberculosis .
准备方法
Fermentation Conditions and Media Optimization
Fermentation remains the primary method for novobiocin production, with yield heavily dependent on nutrient composition and strain physiology.
Carbon and Nitrogen Sources
S. niveus exhibits diauxic growth in defined media, preferentially utilizing Krebs cycle acids (e.g., citrate, succinate) over glucose. Table 1 illustrates the impact of ammonium concentration on growth and this compound yield :
Table 1: Effect of NH₄⁺ Concentration on S. niveus Growth and this compound Production
NH₄⁺ (g/L) | Biomass (g/L) | This compound (µg/mL) | Glucose Utilized (%) |
---|---|---|---|
1.0 | 8.2 | 210 | 45 |
2.0 | 10.5 | 320 | 68 |
3.0 | 9.8 | 290 | 72 |
Higher ammonium levels (2 g/L) enhance biomass and antibiotic yield, but excess nitrogen represses secondary metabolism . Proline serves as an alternative nitrogen source, sustaining growth without inhibiting this compound synthesis .
Organic Acid Requirements
Citrate, malate, and succinate are critical for initiating growth and this compound production. Substitution experiments reveal their relative efficacy (Table 2) :
Table 2: Impact of Organic Acids on this compound Production
Organic Acid (0.02 M) | Biomass (g/L) | This compound (µg/mL) |
---|---|---|
Citrate | 10.5 | 320 |
Malate | 9.8 | 290 |
Succinate | 9.6 | 280 |
Fumarate | 8.9 | 260 |
Citrate-supplemented media yield the highest titers, but its late addition inhibits glucose utilization and this compound synthesis. This inhibition is reversible by calcium ions, which chelate citrate and restore metabolic flux .
Genetic Engineering and Strain Improvement
Modern this compound production leverages genetic tools to enhance yield and elucidate biosynthetic pathways.
Gene Cluster Analysis
The this compound biosynthetic gene cluster in S. spheroides spans 25.6 kb and includes 23 open reading frames (ORFs). Key genes include:
-
novH: dNDP-glucose 4,6-dehydratase (noviose biosynthesis).
-
novL: Cytochrome P450 hydroxylase (coumarin modification).
Insertional Inactivation and Complementation
Insertional inactivation of novH in S. spheroides blocks noviose synthesis, resulting in a non-producing strain. Heterologous expression of novobiocic acid synthetase in S. lividans confirms its role in benzoic acid prenylation, restoring partial antibiotic activity .
Mutant Strains and Intermediate Accumulation
S. niveus mutants (e.g., BC-345, BC-384) accumulate biosynthetic intermediates, enabling pathway dissection. For example, BC-345 produces iso-O-demethylthis compound, indicating a blocked methyltransferase step .
Extraction and Purification
This compound is extracted from fermentation broth using solvent partitioning and chromatographic methods.
Solvent Extraction
The broth is acidified to pH 3.0–4.0, and this compound is extracted into ethyl acetate. Back-extraction into alkaline aqueous phase (pH 8.0) removes impurities .
Chromatographic Purification
Cation-exchange chromatography resolves this compound from cationic contaminants, while preparative HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity .
化学反应分析
反应类型
诺沃生物素经历了几种类型的化学反应,包括:
氧化: 诺沃生物素可以被氧化形成各种衍生物。
还原: 还原反应可以改变诺沃生物素分子上的官能团。
常用试剂和条件
在诺沃生物素的化学反应中使用的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件根据所需产物而异,但通常涉及受控温度和pH值 .
主要产品
科学研究应用
Antibacterial Applications
Mechanism of Action
Novobiocin inhibits bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, particularly effective against Gram-positive organisms such as Staphylococcus aureus and Bacillus anthracis . Its efficacy has been documented in various clinical settings, demonstrating its utility against infections resistant to other antibiotics.
Case Study: Staphylococcal Infections
In a clinical report, this compound was successfully used to treat a patient with staphylococcal bacteremia and osteomyelitis. The patient showed significant improvement, highlighting this compound's effectiveness against resistant strains .
Anticancer Applications
Targeting DNA Repair Deficiencies
Recent studies have revealed that this compound can selectively kill cancer cells with deficiencies in homologous recombination repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. This characteristic positions this compound as a potential therapeutic option for patients with tumors that exhibit resistance to conventional therapies like PARP inhibitors .
Combination Therapies
Research indicates that this compound exhibits enhanced anticancer activity when used in combination with other agents. For instance, it has shown promising results when paired with PARP inhibitors, suggesting a synergistic effect that could improve treatment outcomes for patients with specific genetic profiles .
Immunomodulatory Effects
Cytokine Production Inhibition
this compound has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human peripheral blood mononuclear cells. This property suggests potential applications in managing inflammatory diseases and conditions where cytokine storms are detrimental .
Biothreat Agent Countermeasures
Efficacy Against Biothreat Pathogens
Research has demonstrated that this compound is effective against biothreat agents like Bacillus anthracis (anthrax) and Burkholderia pseudomallei (melioidosis). In mouse models, this compound showed significant protective effects against lethal infections by these pathogens, suggesting its potential role in biodefense strategies .
Clinical Trials and Future Directions
Ongoing clinical trials are exploring the use of this compound in various contexts, particularly for cancers associated with DNA repair defects. These studies aim to elucidate the drug's full therapeutic potential and optimize its application in modern medicine .
Data Summary
作用机制
相似化合物的比较
Comparison with Structural Analogs and Derivatives
Aminocoumarin Derivatives
Novobiocin shares structural motifs with other aminocoumarins, including chlorobiocin, coumermycin A1, and clorobiocin, which differ in substitutions on the coumarin core and sugar moieties (Table 1).
Key Findings :
- Chlorobiocin exhibits the highest docking affinity (-11.0 kcal/mol) for Rv2421c, surpassing this compound (-3.455 kcal/mol) .
Mechanistic and Efficacy Comparisons
Binding Interactions and Energy Profiles
This compound’s competitive inhibition of Rv2421c involves interactions with Mg²⁺ and residues His20, Thr86, Gly107, and Leu164, mimicking the substrate DND . However, its binding free energy (-379.19 kJ/mol) is lower than cromolyn disodium (-418.88 kJ/mol), which forms more hydrogen bonds (6.73 vs. 4.25) .
In Vitro Antimicrobial Activity
- Against M.
- Against S. aureus: MICs for synthetic aminocoumarins (e.g., compound 241) reached ≤0.25 μg/ml, comparable to this compound but with lower resistance prevalence .
Resistance Mechanisms
生物活性
Novobiocin, an aminocoumarin antibiotic derived from Streptomyces spheroides, has garnered attention for its diverse biological activities, particularly in inhibiting bacterial DNA gyrase and its potential therapeutic applications against various infections. This article delves into the mechanisms of action, efficacy against specific pathogens, and case studies demonstrating its clinical relevance.
This compound primarily inhibits the GyrB subunit of bacterial DNA gyrase, which is crucial for DNA replication and transcription. By binding competitively to the ATPase site of GyrB, this compound disrupts the energy transduction necessary for DNA supercoiling, thereby preventing bacterial growth .
Key Mechanisms:
- Inhibition of DNA gyrase: this compound binds to GyrB, impeding its ATPase activity.
- Impact on LPS Transport: Recent studies indicate that this compound also interacts with the LptB component of the lipopolysaccharide (LPS) transporter, enhancing LPS release from bacterial membranes . This dual action may contribute to its effectiveness against certain resistant strains.
Efficacy Against Pathogens
This compound's efficacy has been evaluated against various bacterial pathogens, particularly those resistant to multiple antibiotics. Notably, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Burkholderia pseudomallei.
Table 1: Efficacy of this compound Against Selected Pathogens
Case Studies
-
Staphylococcal Bacteremia and Osteomyelitis:
A case study reported successful treatment of a patient with staphylococcal bacteremia using this compound. The patient experienced some adverse reactions; however, these subsided without discontinuation of the drug . This highlights this compound's clinical utility despite potential side effects. -
Infection Models:
In a study involving mouse models infected with B. anthracis, this compound demonstrated protective effects. Mice receiving multiple doses showed significantly higher survival rates compared to controls, suggesting its potential as a post-exposure treatment for anthrax .
Table 2: Survival Rates in Mouse Models
Treatment Regimen | Survival Rate (%) | Toxicity Observed |
---|---|---|
Single high dose (5 mg) | 60% (nontoxic) | Yes (after multiple doses) |
Three doses (2.5 mg) | 90% | No |
Single low dose (1.25 mg) | 10% | No |
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- Resistance Mechanisms: Research identified mutations in bacterial strains that confer increased resistance to this compound without altering gyrase function, suggesting alternative targets for this antibiotic .
- Combination Therapies: this compound is being explored as part of combination therapies aimed at improving efficacy against resistant strains and enhancing treatment outcomes in biothreat scenarios .
常见问题
Basic Research Questions
Q. What experimental considerations are critical when determining Novobiocin's minimum inhibitory concentration (MIC) for Staphylococcus species in vitro?
- Methodology: Use standardized broth microdilution assays with cation-adjusted Mueller-Hinton broth (CAMHB) under aerobic conditions. Include quality control strains (e.g., S. aureus ATCC 29213, MIC = 0.25 µg/mL; S. saprophyticus ATCC 15305, MIC = 2 µg/mL) to validate results .
- Data interpretation: Note discrepancies in MIC values between coagulase-negative staphylococci (CoNS) species due to intrinsic resistance mechanisms, such as altered DNA gyrase binding affinity .
Q. How does this compound selectivity inhibit Gram-positive bacteria in microbial co-culture systems?
- Experimental design: Pair this compound with Müller-Kauffmann Tetrathionate-Novobiocin Broth (MkTTn) for selective Salmonella isolation from food samples. Optimize this compound concentration (e.g., 1–5 µg/mL) to suppress Proteus spp. while preserving Salmonella viability .
- Limitations: Validate growth conditions (temperature, pH) to avoid false negatives from nutrient competition or antibiotic degradation .
Advanced Research Questions
Q. What mechanistic insights support this compound's dual role as a DNA gyrase inhibitor and Hsp90 C-terminal disruptor in cancer models?
- Key findings:
- DNA gyrase : Binds ATP-binding pocket, blocking supercoiling activity (IC₅₀ = 700 µM in SkBr3 cells) .
- Hsp90 inhibition : Disrupts Hsp90α/β-CTD interaction with HIF-1α/p300, downregulating CA9 and mTOR pathways in breast cancer (MCF-7) and lung cancer (A549) cells .
Q. How can this compound analogues be optimized to overcome PARP inhibitor resistance in BRCA-deficient cancers?
- Preclinical strategy:
- Target validation : Use kinome-wide screening to confirm Polθ inhibition (Ki = 50 nM) in PARP-resistant ovarian cancer models .
- Combination therapy : Pair this compound (100 mg/kg, IP) with anti-PD-1 antibodies to enhance CD8+ T-cell infiltration in syngeneic mouse models .
Q. What computational approaches predict this compound's allosteric binding to Hsp90 C-terminal domains?
- Methodology:
- Molecular docking : Simulate ligand-induced conformational changes using Rosetta or AutoDock Vina to identify key residues (e.g., MEEVD motif) .
- SAR analysis : Remove noviose sugar (∆ activity = 1000x) or modify C-4/C-7 positions to enhance anti-proliferative effects (IC₅₀ < 150 nM) .
Q. Data Conflict Resolution
Q. Why do this compound's IC₅₀ values vary across cancer cell lines (e.g., 150 nM in MDA-MB-231 vs. 700 µM in SkBr3)?
- Hypothesis: Differential expression of Hsp90 isoforms (α vs. β) or co-chaperones (e.g., AHA1) may alter drug binding .
- Validation: Perform siRNA knockdown of Hsp90β in SkBr3 cells; if IC₅₀ decreases, isoform specificity is confirmed .
Q. Experimental Design Tables
属性
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPYGGHQPGBLI-KGSXXDOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1476-53-5 (mono-hydrochloride salt), 4309-70-0 (calcium salt) | |
Record name | Novobiocin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3041083 | |
Record name | Novobiocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Novobiocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine., 9.66e-03 g/L | |
Record name | Novobiocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NOVOBIOCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Novobiocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.3448 g/cu cm | |
Record name | NOVOBIOCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow orthorhombic crystals from ethanol | |
CAS No. |
303-81-1 | |
Record name | Novobiocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Novobiocin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Novobiocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01051 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Novobiocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Novobiocin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOVOBIOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EC19951N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NOVOBIOCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Novobiocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-156 °C (decomposes) | |
Record name | NOVOBIOCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7443 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。